N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 4-chlorophenyl isocyanate under controlled conditions.
Substitution reactions:
Final amination: The final step involves the amination of the intermediate product with 4-chlorophenoxy aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: N-oxides of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Potential therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the ATP-binding site of these kinases, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of signaling pathways that are essential for tumor cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is similar to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a more potent inhibitor compared to its analogs, providing a better therapeutic profile for cancer treatment.
Properties
Molecular Formula |
C24H18ClN5O2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H18ClN5O2/c1-31-19-12-6-18(7-13-19)30-24-22(14-28-30)23(26-15-27-24)29-17-4-10-21(11-5-17)32-20-8-2-16(25)3-9-20/h2-15H,1H3,(H,26,27,29) |
InChI Key |
OFBYJGQNPQSEOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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